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molecular formula C7H12O3 B1366501 Ethyl 2-(prop-2-en-1-yloxy)acetate

Ethyl 2-(prop-2-en-1-yloxy)acetate

Cat. No. B1366501
M. Wt: 144.17 g/mol
InChI Key: JKVAFPAEVLWZIC-UHFFFAOYSA-N
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Patent
US07550607B2

Procedure details

A round-bottom flask was charged with NaH (1.76 g, 44 mmol, 60% dispersion in mineral oil) and flushed with argon. Hexane (10 ml×2) was added and decanted. DMF (10 ml) was added into the flask and the resulting solution was cooled to 0° C. Ethyl glycolate (4.16 g, 40.0 mmol) was added over 10 min. The solution was allowed to gradually warm to 25° C. and was maintained at that temperature for 2H. The solution was cooled to 0° C. and allyl bromide (5.32 g, 44.0 mmol) was added over 10 min. The solution was allowed to gradually warm to 25° C. and stirred at that temperature for 2 h. Aqueous solution NH4Cl (10 ml) was added to the reaction and the mixture was diluted with EtOAc (60 ml). The organic layer was separated and washed with H2O (20 ml×2), dried over Na2SO4 and concentrated in vacuo. The crude product was purified by distillation under reduced pressure
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Quantity
5.32 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:4][OH:5].[CH2:10](Br)[CH:11]=[CH2:12].[NH4+].[Cl-]>CCOC(C)=O>[CH2:8]([O:7][C:3](=[O:6])[CH2:4][O:5][CH2:12][CH:11]=[CH2:10])[CH3:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
C(CO)(=O)OCC
Step Three
Name
Quantity
5.32 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
Hexane (10 ml×2) was added
CUSTOM
Type
CUSTOM
Details
decanted
ADDITION
Type
ADDITION
Details
DMF (10 ml) was added into the flask
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at that temperature for 2H
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to 25° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(COCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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